Haploperoside E

CAS No.:

Cat. No.: VC16160302

Molecular Formula: C28H38O17

Molecular Weight: 646.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H38O17 |

|---|---|

| Molecular Weight | 646.6 g/mol |

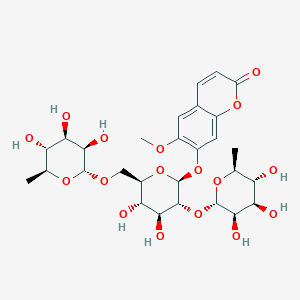

| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-methoxychromen-2-one |

| Standard InChI | InChI=1S/C28H38O17/c1-9-17(30)20(33)23(36)26(40-9)39-8-15-19(32)22(35)25(45-27-24(37)21(34)18(31)10(2)41-27)28(44-15)43-14-7-12-11(6-13(14)38-3)4-5-16(29)42-12/h4-7,9-10,15,17-28,30-37H,8H2,1-3H3/t9-,10-,15+,17-,18-,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+/m0/s1 |

| Standard InChI Key | LLQBCHODNVGKSF-RVXDDWIJSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C=CC(=O)OC4=C3)OC)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C=CC(=O)OC4=C3)OC)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition

Haploperoside E is identified by the molecular formula and a molecular weight of 646.595 g/mol . Its structure comprises a coumarin core glycosylated with multiple sugar moieties, a common feature in the Haploperoside series. Compared to Haploperoside (CHO, MW 500.4 g/mol) , Haploperoside E exhibits an extended glycosylation pattern, contributing to its higher molecular weight and polarity.

Table 1: Comparative Physicochemical Properties of Haploperosides

| Property | Haploperoside | Haploperoside E |

|---|---|---|

| Molecular Formula | CHO | CHO |

| Molecular Weight (g/mol) | 500.4 | 646.595 |

| CAS Number | 74712-71-3 | 97938-29-9 |

| Hydrogen Bond Donors | 6 | 8 (estimated) |

| Rotatable Bonds | 6 | 10 (estimated) |

Spectroscopic Characterization

While explicit spectral data for Haploperoside E remain unpublished, analogous compounds like Haploperoside A (isolated from Citrus medica) provide methodological frameworks. Techniques such as - and -NMR, high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy are typically employed for structural confirmation . For Haploperoside E, key spectral features would include:

-

NMR: Signals corresponding to coumarin protons (δ 6.0–8.0 ppm) and anomeric carbons of glycosidic linkages (δ 95–110 ppm).

-

HR-MS: A molecular ion peak at m/z 647.599 ([M+H]) consistent with its molecular formula .

Natural Occurrence and Biosynthetic Pathways

Phytochemical Sources

Haploperoside E has been reported in the Haplophyllum genus (Rutaceae family), notably H. dauricum and H. acutifolium, alongside Citropsis articulata . These plants thrive in arid regions, suggesting that Haploperoside E may contribute to drought resistance or pathogen defense.

Biosynthetic Origins

The compound likely originates from the shikimate pathway, where phenylpropanoid precursors form the coumarin backbone. Subsequent glycosylation via UDP-dependent glycosyltransferases attaches sugar units, a process observed in related Haploperosides . Enzymatic specificity determines the stereochemistry and linkage patterns of the glycosidic bonds, which remain uncharacterized for Haploperoside E.

| Compound | Activity (IC) | Model System |

|---|---|---|

| Haploperoside A | >10 μM (Superoxide) | Human neutrophils |

| 6,7-Dimethoxycoumarin | 3.8 ± 1.4 μM | Human neutrophils |

| Esculin | 12.5 μM (COX-2) | Macrophages |

Mechanistic Hypotheses

The glycosidic side chains of Haploperoside E may enhance solubility and target affinity compared to non-glycosylated coumarins. Potential mechanisms include:

-

Reactive Oxygen Species (ROS) Scavenging: The phenolic hydroxyl groups could donate electrons to neutralize free radicals.

-

Enzyme Inhibition: Structural analogy to Haploperoside A suggests possible interference with neutrophil elastase or xanthine oxidase .

Analytical and Synthetic Methodologies

Isolation Techniques

Standard protocols for Haploperoside E involve:

-

Extraction: Methanol or ethanol maceration of plant material.

-

Chromatography: Silica gel column chromatography with chloroform-methanol gradients .

-

Purification: Preparative HPLC using C18 columns and acetonitrile-water mobile phases.

Synthetic Approaches

-

Coumarin Core Synthesis: Pechmann condensation of resorcinol derivatives.

-

Glycosylation: Koenigs-Knorr reaction to attach deoxyhexose units.

Applications and Future Directions

Current Uses

Haploperoside E is commercially available as a research chemical (e.g., BioCat GmbH, Catalog T123825) , primarily for:

-

Phytochemical reference standards.

-

Bioactivity screening in drug discovery pipelines.

Research Priorities

-

Bioactivity Mapping: Systematic evaluation of antioxidant, anticancer, and antimicrobial properties.

-

Structure-Activity Relationships (SAR): Modifying glycosidic motifs to optimize pharmacokinetics.

-

Biosynthetic Engineering: Heterologous production in microbial hosts for sustainable supply.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume